physical and chemical properties of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
physical and chemical properties of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
An In-Depth Technical Guide to 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine
Introduction
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine, registered under CAS Number 1231930-25-8, is a heterocyclic organic compound of significant interest to the pharmaceutical industry.[1] Structurally, it integrates a bromopyridine moiety with an N-ethylpiperazine group, making it a valuable and versatile synthetic building block. Its primary relevance stems from its role as a key intermediate and a registered process-related impurity in the synthesis of Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 & CDK6) approved for the treatment of HR-positive, HER2-negative breast cancer.[2][3]
This guide provides a comprehensive overview of the known physical and chemical properties, a detailed synthesis protocol, an expert analysis of its chemical reactivity and synthetic potential, its specific context in pharmaceutical development, and essential safety information for researchers, scientists, and drug development professionals.
Physicochemical and Computational Properties
The fundamental properties of 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine are summarized below. While extensive computational data is available, it is important to note that certain experimental values, such as a precise melting point and detailed spectral analyses (NMR, IR), are not widely published in peer-reviewed literature and are typically provided on supplier-specific Certificates of Analysis.
| Property | Value | Source(s) |
| IUPAC Name | 1-[(6-bromo-3-pyridinyl)methyl]-4-ethylpiperazine | [1] |
| Synonyms | Abemaciclib Impurity 19, Abemaciclib Impurity 5 | [2][4] |
| CAS Number | 1231930-25-8 | [5] |
| Molecular Formula | C₁₂H₁₈BrN₃ | [5] |
| Molecular Weight | 284.20 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [2] |
| Boiling Point | 365.4 ± 37.0 °C (Predicted) | [4] |
| Density | 1.328 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol | [2] |
| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [4] |
| Topological Polar Surface Area | 19.4 Ų | [1] |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Synthesis and Characterization
The most direct and efficient synthesis of this compound is achieved through reductive amination. This choice of reaction is driven by the high efficiency and selectivity of forming the C-N bond between the pyridine aldehyde and the secondary amine of the piperazine ring under mild conditions, preventing side reactions.
Experimental Protocol: Reductive Amination
This protocol is adapted from established literature procedures.[4]
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask, add anhydrous dichloromethane (DCM, 100 mL).
-
Add N-ethylpiperazine (10 g, 87.5 mmol, ~1.1 eq).
-
Add 2-bromo-5-formylpyridine (14.8 g, 79.5 mmol, 1.0 eq).
-
Stir the mixture at room temperature to ensure dissolution.
Step 2: Reductive Amination
-
To the stirred solution, add sodium triacetoxyborohydride (NaHB(OAc)₃, 25.3 g, 119.3 mmol, 1.5 eq) portion-wise over 15 minutes. The portion-wise addition is critical to control the initial exothermic reaction and prevent side-product formation.
-
Stir the resulting reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
Step 3: Workup and Purification
-
Upon completion, dilute the mixture with additional DCM (100 mL).
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 8-10. This neutralizes the acidic byproducts and facilitates a clean phase separation.
-
Transfer the mixture to a separatory funnel and partition the layers.
-
Extract the aqueous phase twice more with DCM (2 x 50 mL).
-
Combine the organic phases and wash sequentially with water (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol (50:1) eluent system to afford the title compound as a yellow solid (Expected yield: ~92%).
Characterization
The primary characterization confirming the identity of the synthesized product is mass spectrometry.
-
Mass Spectrum (ESI): Calculated for C₁₂H₁₈BrN₃ [M+H]⁺: 284.07. Found: 284.[4]
Caption: Synthetic workflow for 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine.
Chemical Reactivity & Synthetic Utility
The molecule possesses two primary sites of reactivity that make it a valuable intermediate: the C-Br bond on the electron-deficient pyridine ring and the nucleophilic tertiary amines of the piperazine moiety.
-
Palladium-Catalyzed Cross-Coupling: The 6-bromopyridine scaffold is an excellent substrate for palladium-catalyzed cross-coupling reactions. This is the most powerful and common application for intermediates of this type. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition of Palladium(0) to the C-Br bond, which is the rate-determining step in many catalytic cycles.[6]
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can be used to form a C-C bond, displacing the bromine. This is a standard method for building molecular complexity and is widely used in the synthesis of biaryl compounds.[7][8]
-
Buchwald-Hartwig Amination: The C-Br bond can be coupled with a wide range of primary or secondary amines to form a new C-N bond. This reaction is one of the most effective methods for synthesizing aminopyridines.[9][10]
-
-
Piperazine Nitrogen Reactivity: The tertiary amines in the piperazine ring are basic and can be protonated to form salts. While the N-ethyl group is stable, the other piperazine nitrogen, being attached to a benzylic-like carbon, is less sterically hindered and can exhibit nucleophilic character in certain reactions, although its primary role in this molecule is as a stable linking group.
Caption: Relationship between the API Abemaciclib and its process impurity.
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards. [1]
| Hazard Class | GHS Statement |
|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage | H318: Causes serious eye damage |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere. [4]
Conclusion
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine is more than a simple chemical intermediate; it is a molecule at the intersection of synthetic chemistry and pharmaceutical quality control. Its well-defined synthesis and the high potential for functionalization via modern cross-coupling reactions make it a valuable tool for medicinal chemists. Simultaneously, its role as a registered impurity in Abemaciclib underscores the critical importance of analytical chemistry and process control in ensuring the safety and purity of modern medicines. This guide provides the foundational knowledge for researchers to handle, utilize, and control this important compound effectively.
References
-
Brouwers, E. E., & Mathijssen, R. H. (2020). Clinical Pharmacokinetics and Pharmacodynamics of the Cyclin-Dependent Kinase 4 and 6 Inhibitors Palbociclib, Ribociclib, and Abemaciclib . Clinical Pharmacokinetics, 59(12), 1497–1515. [Link]
-
1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine . PubChem. [Link]
-
1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine . BRITI Scientific. [Link]
-
Buchwald–Hartwig amination . Wikipedia. [Link]
-
Hassan, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . Molecules, 27(19), 6296. [Link]
-
Martorana, F., et al. (2024). Abemaciclib pharmacology and interactions in the treatment of HR+/HER2− breast cancer: a critical review . Journal of Cancer Research and Clinical Oncology. [Link]
-
Burke, T., et al. (2016). The major human metabolites of abemaciclib are inhibitors of CDK4 and CDK6 . American Association for Cancer Research Annual Meeting. [Link]
-
Abemaciclib . PubChem. [Link]
-
Martin, L. M., et al. (2018). Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer . Expert Review of Clinical Pharmacology, 11(3), 243-253. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Ye, M., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Suzuki reaction . Wikipedia. [Link]
-
Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]
-
MacNair, A. J., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics, 42(17), 2139-2148. [Link]
-
Ye, M., & Song, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines . PubMed. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities . Molecules, 22(2), 205. [Link]
Sources
- 1. 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine | C12H18BrN3 | CID 86642886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. britiscientific.com [britiscientific.com]
- 3. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperazine, 1-[(6-broMo-3-pyridinyl)Methyl]-4-ethyl- | 1231930-25-8 [chemicalbook.com]
- 5. CAS 1231930-25-8 | 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine - Synblock [synblock.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
